molecular formula C11H14ClN3O5S B2924708 S-(4-Nitrophenyl)cysteinylglycine Hydrochloride CAS No. 382631-41-6

S-(4-Nitrophenyl)cysteinylglycine Hydrochloride

Cat. No.: B2924708
CAS No.: 382631-41-6
M. Wt: 335.76
InChI Key: KGHUWDVNQHNLFK-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl)cysteinylglycine Hydrochloride typically involves the coupling of 4-nitrophenylcysteine with glycine under specific reaction conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: S-(4-Nitrophenyl)cysteinylglycine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

S-(4-Nitrophenyl)cysteinylglycine Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(4-Nitrophenyl)cysteinylglycine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The cysteinylglycine moiety may interact with proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: S-(4-Nitrophenyl)cysteinylglycine Hydrochloride is unique due to its specific combination of a nitrophenyl group with a cysteinylglycine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

2-[[(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S.ClH/c12-9(11(17)13-5-10(15)16)6-20-8-3-1-7(2-4-8)14(18)19;/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHUWDVNQHNLFK-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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